4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline
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Overview
Description
4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline is an organic compound that features a thiophene ring and a trifluoromethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Coupling with Aniline: The final step involves coupling the thiophene and trifluoromethoxy-substituted intermediates with aniline under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation of the thiophene ring and the electron-withdrawing trifluoromethoxy group, affecting its conductivity and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-3-yl)aniline: Lacks the trifluoromethoxy group, resulting in different electronic properties.
2-(Trifluoromethoxy)aniline: Lacks the thiophene ring, affecting its conjugation and reactivity.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aniline moiety.
Uniqueness
4-(Thiophen-3-yl)-2-(trifluoromethoxy)aniline is unique due to the combination of the thiophene ring and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
4-thiophen-3-yl-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)16-10-5-7(1-2-9(10)15)8-3-4-17-6-8/h1-6H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSXRGJTFWMASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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